molecular formula C19H14N4O4 B11167079 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11167079
M. Wt: 362.3 g/mol
InChI Key: DRHGQVXXCWERCA-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Chromenyl Derivative: The chromenyl derivative can be introduced through a coupling reaction, often using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., DMAP).

    Final Amidation: The final step involves the amidation of the intermediate product with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzotriazine derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored as a potential drug candidate for various diseases.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Coatings and Adhesives: It can be incorporated into coatings and adhesives to improve their performance.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores.

    Chromenyl Derivatives: Compounds with similar chromenyl structures.

Uniqueness

The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide lies in its specific combination of benzotriazine and chromenyl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H14N4O4/c24-17(20-13-6-7-16-12(11-13)5-8-18(25)27-16)9-10-23-19(26)14-3-1-2-4-15(14)21-22-23/h1-8,11H,9-10H2,(H,20,24)

InChI Key

DRHGQVXXCWERCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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